(4aR*,8aR*)-2-acetyl-7-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)octahydro-2,7-naphthyridin-4a(2H)-ol
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Overview
Description
The compound is part of a broader class of chemicals known for their complex molecular structures and diverse chemical properties. These compounds, including various naphthyridines and pyrimidines, are synthesized through multifaceted reactions and have been studied for their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amino-ethoxycarbonyl-tetrahydropyridine with dicarbonyl compounds to form pyrido[1,2-a]pyrimidines, which can then undergo further reactions to yield di-, hexa-, and octahydro-1,8-naphthyridines. These processes are characterized by their efficiency in forming complex heterocyclic compounds from relatively simple precursors (Wamhoff & Lichtenthäler, 1978).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques, including crystallography. These analyses reveal intricate details about the molecular conformation, bonding patterns, and the overall geometry of the compound, which are crucial for understanding its reactivity and properties. For instance, studies on similar naphthyridine derivatives have shown complex arrangements and bonding patterns, indicative of the compound's potential for further chemical modifications and applications (Sankaranarayanan et al., 2000).
Chemical Reactions and Properties
Naphthyridine derivatives undergo various chemical reactions, including cycloadditions, rearrangements, and substitutions, which alter their chemical structure and properties. These reactions are pivotal in synthesizing new compounds with potential biological or material applications. For example, the intramolecular [2+2+2] cycloaddition of bis(propargylphenyl)carbodiimides has been utilized to synthesize L-shaped π-extended compounds with naphthyridine corner units, showcasing the versatility of these compounds in organic synthesis (Otani et al., 2013).
properties
IUPAC Name |
1-[(4aR,8aR)-7-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-3-17-12-18(22-19(21-17)23-8-4-5-9-23)25-11-7-20(27)6-10-24(15(2)26)13-16(20)14-25/h12,16,27H,3-11,13-14H2,1-2H3/t16-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVERTLDYKWBAEG-JXFKEZNVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCCC2)N3CCC4(CCN(CC4C3)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=NC(=N1)N2CCCC2)N3CC[C@]4(CCN(C[C@H]4C3)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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